An In-depth Technical Guide to 6-Nitropyridin-2-amine: Chemical Properties and Structure
An In-depth Technical Guide to 6-Nitropyridin-2-amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Nitropyridin-2-amine is a pivotal chemical intermediate, recognized for its significant role in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, structural characteristics, and key synthetic methodologies. The document is tailored for professionals in research and development, offering detailed experimental protocols and data presented in a structured format to facilitate its application in medicinal chemistry, agrochemical synthesis, and material science.
Chemical Structure and Properties
6-Nitropyridin-2-amine, with the CAS number 14916-63-3, is a substituted pyridine derivative. The presence of both an amino and a nitro group on the pyridine ring significantly influences its chemical reactivity, making it a versatile building block in organic synthesis.[1]
Chemical Structure
The structure of 6-Nitropyridin-2-amine consists of a pyridine ring substituted with an amino group at the 2-position and a nitro group at the 6-position.
Systematic IUPAC Name: 6-nitropyridin-2-amine[2]
Synonyms: 2-Amino-6-nitropyridine, 6-Nitro-2-pyridinamine[2]
Molecular Structure:
Caption: 2D structure of 6-Nitropyridin-2-amine.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Nitropyridin-2-amine is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₅N₃O₂ | [1][3] |
| Molecular Weight | 139.11 g/mol | [1][2] |
| Appearance | Yellow to dark yellow powder | [1] |
| Melting Point | 160-164 °C (Predicted) | |
| Solubility | Low solubility in water; high solubility in alcohols and ethers. | |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage | Store at 0-8 °C | [1] |
Spectroscopic Data
While specific, publicly available spectra for 6-Nitropyridin-2-amine are limited, the expected spectral characteristics can be inferred from the known properties of primary aromatic amines and nitro compounds. Commercial suppliers may provide spectral data upon request.[4][5]
¹H and ¹³C NMR Spectroscopy
The proton and carbon NMR spectra of 6-Nitropyridin-2-amine would be consistent with its substituted pyridine structure. The chemical shifts of the aromatic protons and carbons are influenced by the electron-withdrawing nitro group and the electron-donating amino group.
Expected ¹H NMR Features:
-
Aromatic Protons: Signals corresponding to the three protons on the pyridine ring. The positions of these signals will be shifted downfield due to the aromatic ring current and the influence of the substituents.
-
Amino Protons: A broad singlet corresponding to the -NH₂ protons. The chemical shift of this signal is variable and depends on the solvent and concentration.[6]
Expected ¹³C NMR Features:
-
Aromatic Carbons: Five distinct signals for the carbons of the pyridine ring. The carbons attached to the nitrogen, amino, and nitro groups will show characteristic chemical shifts.[6]
Infrared (IR) Spectroscopy
The IR spectrum of 6-Nitropyridin-2-amine is expected to show characteristic absorption bands for the amino and nitro functional groups, as well as the aromatic pyridine ring.[7]
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| N-H (Amino) | 3500-3300 | Asymmetric and symmetric stretching (two bands for primary amine) |
| 1650-1580 | N-H bending | |
| C-N (Aromatic Amine) | 1335-1250 | Stretching |
| NO₂ (Nitro) | 1550-1475 | Asymmetric stretching |
| 1360-1290 | Symmetric stretching | |
| C=C, C=N (Aromatic Ring) | 1600-1400 | Ring stretching |
Mass Spectrometry
The mass spectrum of 6-Nitropyridin-2-amine will show a molecular ion peak corresponding to its molecular weight. Due to the presence of an odd number of nitrogen atoms, the molecular ion peak will have an odd m/z value, in accordance with the nitrogen rule.[6] Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragmentations of the pyridine ring.
Synthesis and Reactivity
6-Nitropyridin-2-amine is a valuable synthetic intermediate due to the reactivity of its functional groups, which allows for a variety of chemical transformations.[1]
Synthetic Routes
A common synthetic approach to 6-Nitropyridin-2-amine involves the ammonolysis of a di-substituted nitropyridine.
Caption: Synthetic pathway to 6-Nitropyridin-2-amine.
Experimental Protocol: Synthesis of 2-Amino-6-chloro-3-nitropyridine (an intermediate) [8]
This protocol describes the synthesis of a key intermediate, which can then be further reacted to yield 6-Nitropyridin-2-amine.
-
Nitration of 2,6-Dichloropyridine:
-
To a solution of 2,6-dichloropyridine in concentrated sulfuric acid, slowly add concentrated nitric acid while maintaining the temperature below 50°C.
-
Heat the reaction mixture to 100-105°C for 5 hours.
-
After completion, cool the mixture and pour it into ice water to precipitate the product.
-
Filter and wash the precipitate with water to obtain 2,6-dichloro-3-nitropyridine.
-
-
Ammonolysis of 2,6-Dichloro-3-nitropyridine:
-
Dissolve 2,6-dichloro-3-nitropyridine in methanol.
-
Add aqueous ammonia solution and heat the mixture to 35-40°C for 2 hours.
-
Cool the reaction mixture and filter the precipitate to obtain 2-amino-6-chloro-3-nitropyridine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.[9]
Chemical Reactivity
The chemical reactivity of 6-Nitropyridin-2-amine is characterized by the interplay of its functional groups.
-
Amino Group: The amino group can undergo various reactions such as acylation, alkylation, and diazotization, allowing for the introduction of diverse functionalities.
-
Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The nitro group can also be reduced to an amino group, providing a route to diaminopyridine derivatives.
-
Pyridine Ring: The pyridine nitrogen can be protonated or alkylated.
Applications in Research and Development
6-Nitropyridin-2-amine serves as a crucial building block in the synthesis of various high-value molecules.[1]
-
Pharmaceuticals: It is a key intermediate in the development of novel therapeutic agents, including those with anti-inflammatory and antimicrobial properties.[1][10] Its structural features are often incorporated into molecules targeting specific biological pathways.
-
Agrochemicals: The compound is utilized in the synthesis of herbicides and pesticides.[1]
-
Material Science: It is employed in the creation of advanced materials, such as polymers and dyes.[11]
Biological Activity and Signaling Pathways
While direct and extensive biological data for 6-Nitropyridin-2-amine is not widely published, the biological activities of structurally related nitropyridine compounds suggest potential for anticancer and antimicrobial applications.[12] The mechanism of action for many nitroaromatic compounds involves the intracellular reduction of the nitro group to form reactive radical species that can induce cellular damage in target organisms.[12]
For instance, related nitropyridine derivatives have been investigated as inhibitors of various kinases, which are key components of cellular signaling pathways that are often dysregulated in diseases like cancer.[13] A hypothetical workflow for investigating the biological activity of a compound like 6-Nitropyridin-2-amine is presented below.
Caption: A general experimental workflow for evaluating the biological activity of a novel chemical entity.
Conclusion
6-Nitropyridin-2-amine is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its versatile chemical nature, stemming from the presence of key functional groups, allows for its use as a foundational element in the synthesis of a wide range of complex molecules. This guide has provided a detailed overview of its chemical properties, structure, and potential applications, with the aim of supporting further research and development efforts.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 6-Nitro-2-pyridinamine | C5H5N3O2 | CID 2762881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-NITROPYRIDIN-2-AMINE | CAS 14916-63-3 [matrix-fine-chemicals.com]
- 4. 2-Amino-6-nitropyridine(14916-63-3) 1H NMR [m.chemicalbook.com]
- 5. 14916-63-3|6-Nitropyridin-2-amine|BLD Pharm [bldpharm.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. chembk.com [chembk.com]
- 12. benchchem.com [benchchem.com]
- 13. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
